RG7775

Catalog No.
S197105
CAS No.
M.F
C12H12N4O
M. Wt
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RG7775

Product Name

RG7775

Molecular Formula

C12H12N4O

Synonyms

RO6839921; RO 6839921; RO-6839921; RG7775; RG-7775; RG 7775.;Unknown

RG7775, also known as RO 6839921, a small molecule prodrug for the treatment of solid tumours and acute myeloid leukaemia.

RG7775, also known as RO6839921, is a pegylated prodrug of idasanutlin, a potent inhibitor of the mouse double minute 2 protein (MDM2). This compound is designed to enhance the pharmacokinetic properties of idasanutlin, allowing for improved stability and bioavailability. RG7775 is administered intravenously and is rapidly converted by blood esterases into its active form, idasanutlin, which then exerts its therapeutic effects by disrupting the interaction between MDM2 and the tumor suppressor protein p53, thereby reactivating p53 pathways involved in cell cycle regulation and apoptosis in cancer cells .

The primary chemical reaction involving RG7775 is its hydrolysis mediated by blood esterases, which cleaves the pegylated moiety to release idasanutlin. This reaction is crucial for the drug's activation and occurs rapidly after administration. The pharmacokinetics of RG7775 indicate a half-life of approximately 3.2 hours in plasma and 6 hours in tumor tissue, reflecting its effective release and action within the body .

RG7775 demonstrates significant biological activity by inhibiting MDM2, which leads to the stabilization and activation of p53. This mechanism is particularly relevant in cancer therapy, as many tumors exhibit overexpression of MDM2 that inhibits p53 function. By blocking this interaction, RG7775 promotes apoptosis in cancer cells and has shown efficacy in various preclinical models and clinical trials targeting solid tumors .

The synthesis of RG7775 involves several steps:

  • Preparation of Idasanutlin: Idasanutlin is synthesized through a series of organic reactions that typically involve the construction of a pyrrolidine core followed by functionalization to enhance its binding affinity for MDM2.
  • Pegylation: The pegylation process involves attaching polyethylene glycol chains to idasanutlin to improve its solubility and pharmacokinetic properties. This step is crucial for creating RG7775 as it allows for intravenous administration while minimizing rapid clearance from the bloodstream.
  • Purification: The final product undergoes purification processes such as chromatography to ensure high purity levels suitable for clinical use .

Studies on RG7775 have focused on its interactions with MDM2 and p53. The compound's ability to inhibit MDM2 allows for the reactivation of p53-mediated pathways, leading to increased apoptosis in cancer cells. Additionally, pharmacokinetic studies indicate that RG7775 can be safely combined with other agents without significant adverse interactions, making it a promising candidate for combination therapies .

Several compounds share structural or functional similarities with RG7775, particularly those targeting MDM2 or related pathways:

Compound NameStructure TypeMechanism of ActionUnique Features
IdasanutlinPyrrolidineMDM2 inhibitorActive form of RG7775; direct administration
AMG-232PiperidinoneMDM2 inhibitorDeveloped through rational design
Nutlin-3aCis-imidazolineMDM2 antagonistFirst generation MDM2 inhibitor
MI-63OxindoleMDM2 inhibitorRelated but different binding interactions
APG-115Spiro-oxindoleMDM2 antagonistThird-generation compound with enhanced potency

RG7775 stands out due to its pegylation which enhances solubility and stability compared to other compounds that may not have such modifications. Its prodrug nature allows for a more controlled release of the active drug (idasanutlin), potentially leading to improved therapeutic outcomes .

RG7775, also known as RO6839921, is a pegylated intravenous prodrug of idasanutlin (RG7388) [1] [2]. The compound represents an important advancement in the field of small molecule inhibitors targeting the murine double minute 2 protein (MDM2) [3]. The molecular structure of RG7775 consists of the active pharmaceutical ingredient idasanutlin conjugated with polyethylene glycol (PEG) chains through an ester linkage [4] [6].

The parent compound idasanutlin has the molecular formula C31H29Cl2F2N3O4 and a molecular weight of 616.49 g/mol [19] [20]. Idasanutlin belongs to the pyrrolidine class of MDM2 inhibitors, featuring a complex structure with four defined stereocenters [21] [22]. The chemical name of idasanutlin is 4-[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-amido]-3-methoxybenzoic acid [19] [20].

The pegylation of idasanutlin to form RG7775 significantly alters its molecular structure and properties [1] [6]. While the exact molecular formula of the pegylated prodrug is not fully disclosed in the literature, the compound incorporates polyethylene glycol chains of specific molecular weight attached to idasanutlin through ester bonds that are susceptible to hydrolysis by blood esterases [16] [18].

Table 1: Molecular Properties of RG7775 and Its Active Component

PropertyRG7775 (Prodrug)Idasanutlin (Active Component)
Chemical FormulaPegylated derivative of C31H29Cl2F2N3O4C31H29Cl2F2N3O4
Molecular WeightHigher than parent compound due to PEG chains616.49 g/mol
Chemical ClassPegylated pyrrolidine MDM2 inhibitorPyrrolidine MDM2 inhibitor
StereochemistryMaintains 4 defined stereocenters from parent compound4 defined stereocenters

The structural design of RG7775 represents a strategic approach to improve the pharmacological properties of idasanutlin while maintaining its core pharmacophore responsible for MDM2 binding [1] [4].

Physical and Chemical Characteristics

RG7775 exists as a solid powder at room temperature, reflecting its physical state in pure form [7]. As a pegylated prodrug, RG7775 exhibits significantly different physical and chemical characteristics compared to its parent compound idasanutlin [1] [4]. The incorporation of polyethylene glycol chains dramatically enhances the water solubility of the otherwise poorly soluble idasanutlin [18] [27].

The compound demonstrates limited solubility in water but is soluble in dimethyl sulfoxide (DMSO), which is a common characteristic of many pegylated prodrugs [7] [18]. This solubility profile is crucial for its formulation as an intravenous preparation [1] [6].

The physical appearance of RG7775 is consistent with other pegylated compounds, typically presenting as a white to off-white solid powder [7] [9]. The pegylation process significantly alters the compound's hydrophilic-lipophilic balance, resulting in different partition coefficient values compared to the parent compound [18] [27].

From a chemical perspective, RG7775 contains an ester linkage between the active idasanutlin molecule and the PEG chains, which is susceptible to hydrolysis by esterases present in the bloodstream [1] [16]. This chemical characteristic is fundamental to its mechanism as a prodrug, allowing for the controlled release of the active compound idasanutlin after administration [6] [16].

The physical and chemical properties of RG7775 have been specifically engineered to overcome the limitations associated with oral idasanutlin, particularly the variability in exposure and dose-limiting gastrointestinal toxicity observed with the oral formulation [1] [6]. The pegylation strategy effectively modifies these properties to achieve more consistent pharmacokinetics and improved tolerability [1] [16].

Pegylation Chemistry

The pegylation chemistry employed in the synthesis of RG7775 represents a sophisticated approach to prodrug design [18] [27]. Pegylation, the process of covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a well-established technique in pharmaceutical development to enhance the pharmacokinetic properties of therapeutic agents [18] [28].

In the case of RG7775, the pegylation process involves the formation of an ester bond between functional groups on idasanutlin and activated PEG molecules [18] [30]. The most common approach for such conjugation utilizes coupling agents such as dicyclohexyl carbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to facilitate the reaction between carboxylic acid groups and hydroxyl-terminated PEG chains [18] [32].

The pegylation chemistry of RG7775 likely follows one of several established methodologies:

  • Direct esterification of a carboxylic acid group on idasanutlin with a hydroxyl-terminated PEG chain [18] [30].
  • Activation of PEG with p-nitrophenyl chloroformate to form a reactive intermediate that can couple with functional groups on idasanutlin [18] [32].
  • Use of PEG N-hydroxysuccinimide (NHS) esters that readily react with nucleophiles to form stable conjugates [18] [31].

The specific molecular weight and architecture of the PEG chains used in RG7775 have been carefully selected to optimize the prodrug's pharmacokinetic profile [16] [28]. Linear PEG chains are most commonly employed in such applications, though branched structures can also be utilized depending on the desired properties [18] [28].

The pegylation chemistry of RG7775 is designed to create a prodrug that remains inactive until the ester linkage is hydrolyzed by blood esterases, releasing the active idasanutlin molecule [1] [16]. This approach effectively masks the active compound, allowing for improved delivery and controlled release in vivo [27] [30].

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of RG7775 is intrinsically linked to both its pegylated prodrug nature and the pharmacophore of its active component, idasanutlin [2] [11]. Understanding this relationship requires examination of how structural elements contribute to the compound's mechanism of action and efficacy [11] [19].

Idasanutlin, the active component released from RG7775, belongs to the pyrrolidine class of MDM2 inhibitors [2] [19]. Its core structure features a substituted pyrrolidine ring with four defined stereocenters that are critical for optimal binding to the MDM2 protein [19] [21]. The SAR studies of idasanutlin revealed that the specific stereochemistry (2R,3S,4R,5S) is essential for high-affinity binding to the p53-binding pocket of MDM2 [19] [22].

Key structural elements of idasanutlin that contribute to its potent MDM2 inhibition include:

  • The 3-(3-chloro-2-fluorophenyl) group that occupies the Trp23 pocket of MDM2 [11] [19].
  • The 4-(4-chloro-2-fluorophenyl) group that fits into the Leu26 pocket [11] [22].
  • The neopentyl (2,2-dimethylpropyl) moiety that occupies the Phe19 pocket [11] [19].
  • The 4-amido-3-methoxybenzoic acid group that extends outside the binding pocket and contributes to overall binding affinity and pharmacokinetic properties [19] [22].

The pegylation of idasanutlin to form RG7775 does not directly affect the binding interaction with MDM2, as this occurs only after the release of the active compound [1] [6]. However, the pegylation significantly influences the prodrug's pharmacokinetic profile, stability, and distribution [16] [27].

The structure-activity relationship of the pegylated portion of RG7775 focuses on:

  • The optimal length and molecular weight of PEG chains to achieve desired circulation time and distribution [18] [28].
  • The nature of the linker (ester bond) that determines the rate of hydrolysis and release of idasanutlin [16] [30].
  • The overall architecture of the prodrug that affects its solubility, stability, and interaction with biological systems [27] [32].

The SAR studies of pyrrolidine-based MDM2 inhibitors like idasanutlin have demonstrated that minor modifications to the core structure can significantly impact potency and selectivity [11] [22]. The development of RG7775 represents a strategic application of these SAR insights combined with prodrug design principles to overcome the limitations of the parent compound [1] [6].

Stability Properties

The stability properties of RG7775 are critical to its function as a pegylated prodrug and have been carefully engineered to achieve specific pharmacokinetic objectives [1] [16]. As a prodrug designed for intravenous administration, RG7775 exhibits distinct stability characteristics in different environments [6] [16].

In its dry form, RG7775 demonstrates good chemical stability when stored properly, typically requiring storage at low temperatures (0-4°C for short-term storage and -20°C for long-term storage) to maintain integrity [7] [32]. This stability profile is consistent with other pegylated prodrugs containing ester linkages [27] [32].

The aqueous stability of RG7775 is governed by several factors:

  • pH-dependent hydrolysis: Like most ester-containing compounds, RG7775 is more stable under acidic and neutral conditions than under basic conditions [15] [32]. This pH-dependent stability influences both its storage requirements and its behavior in physiological environments [15] [31].

  • Temperature sensitivity: Higher temperatures accelerate the hydrolysis of the ester linkage between idasanutlin and the PEG chains [15] [32]. This temperature dependence affects both storage conditions and the rate of conversion in vivo [27] [32].

  • Enzymatic stability: The ester bond in RG7775 is specifically designed to be cleaved by blood esterases, converting the prodrug to active idasanutlin after administration [1] [16]. This enzymatic hydrolysis is a key aspect of its prodrug mechanism [6] [30].

The stability of RG7775 in biological systems follows a predictable pattern based on pharmacokinetic studies [1] [6]. Upon intravenous administration, RG7775 undergoes rapid hydrolysis by blood esterases to release active idasanutlin [1] [6]. Pharmacokinetic profiling has shown that this conversion results in increasing plasma idasanutlin levels over time, with peak levels observed approximately 1 hour post-treatment, followed by a gradual decline with a half-life of about 3.2 hours [1] [16].

Table 2: Stability Properties of RG7775 Under Various Conditions

ConditionStability CharacteristicsImplications
Dry state (0-4°C)Stable for short-term storageSuitable for routine handling
Dry state (-20°C)Stable for long-term storageAppropriate for inventory maintenance
Aqueous solution (pH 5.5-7.4)Moderate stability with pH-dependent hydrolysisFormulation considerations required
Biological systems (37°C)Rapid enzymatic hydrolysis by blood esterasesControlled release of active idasanutlin

The synthesis of RG7775 represents a sophisticated application of pegylation chemistry to transform idasanutlin into a water-soluble, intravenously administrable prodrug. RG7775, also known as RO6839921, is synthesized through the covalent conjugation of polyethylene glycol chains to idasanutlin via ester linkages that are specifically designed to be hydrolyzed by blood esterases upon administration [2] [3].

The primary synthetic approach for RG7775 involves the formation of ester bonds between the carboxylic acid functional groups present in idasanutlin and activated polyethylene glycol derivatives. This methodology employs established coupling chemistry using reagents such as dicyclohexylcarbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, and N-hydroxysuccinimide esters to facilitate the conjugation reaction [4] [5] [6].

The synthetic route begins with the preparation of activated polyethylene glycol derivatives, typically through the reaction of methoxy-terminated polyethylene glycol with coupling reagents to create reactive intermediates. These activated polyethylene glycol molecules are then reacted with idasanutlin under controlled conditions to form the pegylated prodrug. The reaction conditions are carefully optimized to minimize side reactions and maximize the formation of the desired ester linkages [5] [6] [7].

The molecular architecture of RG7775 maintains the core pharmacophore of idasanutlin while incorporating polyethylene glycol chains of specific molecular weight designed to enhance solubility and pharmacokinetic properties. The ester linkages serve as the critical cleavage sites that allow for the controlled release of the active idasanutlin molecule upon exposure to blood esterases [2] [8].

Alternative synthetic approaches have been explored in pegylated prodrug development, including amide coupling reactions and carbamate formation. However, the ester linkage approach was selected for RG7775 due to its appropriate balance of stability during storage and handling while maintaining susceptibility to enzymatic cleavage in biological systems [5] [9] [10].

Pegylation Process

The pegylation process for RG7775 involves the systematic attachment of polyethylene glycol chains to idasanutlin through a carefully controlled chemical conjugation procedure. This process represents a critical transformation that converts the poorly water-soluble idasanutlin into a hydrophilic prodrug suitable for intravenous administration [4] [6].

The pegylation chemistry employed in RG7775 synthesis utilizes coupling agents such as dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the formation of ester bonds between polyethylene glycol chains and the carboxylic acid functionalities present in idasanutlin [5] [6]. The process typically involves the pre-activation of polyethylene glycol molecules through reaction with N-hydroxysuccinimide to create reactive ester intermediates that readily react with nucleophilic groups on the drug molecule [5] [11].

Critical process parameters for the pegylation reaction include temperature control, typically maintained between 25-40°C to optimize reaction kinetics while minimizing degradation, and pH adjustment to the range of 8.0-8.5 to ensure optimal reactivity of functional groups [6] [7] [12]. The reaction is conducted under anhydrous conditions using solvents such as dimethylformamide or dimethyl sulfoxide to prevent hydrolysis of reactive intermediates [5] [13].

The molar ratio of polyethylene glycol to idasanutlin is carefully controlled, typically employing a 1.5:1 ratio to ensure efficient conjugation while minimizing the formation of multiply-pegylated products. The reaction time is optimized to achieve completion, usually requiring 8-16 hours depending on the specific reaction conditions and reagent concentrations [6] [7].

Quality control during the pegylation process involves monitoring the progress of the reaction through analytical techniques such as high-performance liquid chromatography to assess the conversion of starting materials to the desired pegylated product. The reaction atmosphere is maintained under nitrogen or argon to prevent oxidative degradation of sensitive functional groups [6] [7] [12].

The pegylation process is designed to achieve specific product characteristics, including controlled molecular weight distribution, defined degree of pegylation, and maintained biological activity of the underlying pharmacophore. The polyethylene glycol chains used in RG7775 synthesis are typically in the molecular weight range of 4,000-10,000 Daltons, selected to optimize the balance between improved pharmacokinetics and maintained potency [4] [6].

Purification Techniques

The purification of RG7775 following pegylation requires sophisticated separation techniques to remove unreacted starting materials, coupling reagents, and potential side products while maintaining the integrity of the pegylated prodrug. The complex nature of pegylated compounds necessitates multi-step purification strategies that address both the chemical heterogeneity and the need for pharmaceutical-grade purity [5] [6].

Column chromatography represents the primary purification method for RG7775, utilizing silica gel or other suitable stationary phases to separate the pegylated prodrug from unreacted idasanutlin and polyethylene glycol chains. The separation is typically achieved through gradient elution using solvent systems that exploit the differences in polarity between the pegylated product and the starting materials [5] [7].

Size exclusion chromatography serves as a critical purification technique for RG7775, providing separation based on molecular size differences between the pegylated prodrug and smaller molecular weight impurities. This technique is particularly effective for removing unreacted idasanutlin, low molecular weight polyethylene glycol fragments, and coupling reagent byproducts [5] [14].

Preparative high-performance liquid chromatography is employed for final purification steps, offering high resolution separation that can achieve pharmaceutical-grade purity levels exceeding 95%. This technique utilizes optimized mobile phase compositions and specialized columns designed for pegylated compound separation [5] [15].

Ion exchange chromatography may be utilized when charge-based separation is beneficial, particularly for removing ionic impurities such as coupling reagent residues or salt byproducts. The selection of anion or cation exchange resins depends on the specific charge characteristics of the impurities to be removed [5] [14].

Ultrafiltration techniques are employed for concentration and buffer exchange operations, utilizing molecular weight cut-off membranes that retain the pegylated prodrug while allowing smaller molecular weight impurities to pass through. This technique is particularly useful for removing salts, organic solvents, and low molecular weight reaction byproducts [5] [14].

Precipitation and crystallization methods may be employed as initial purification steps to remove gross impurities and concentrate the pegylated product. These techniques exploit solubility differences between the pegylated prodrug and impurities in specific solvent systems [5] [13].

The purification process is designed to achieve multiple quality objectives, including chemical purity exceeding 95%, removal of potentially toxic impurities such as coupling reagent residues, and maintenance of the structural integrity of the ester linkages critical for prodrug functionality [5] [6].

Analytical Quality Control Methods

The analytical quality control of RG7775 requires comprehensive testing methodologies that address the unique characteristics of pegylated prodrugs, including molecular weight distribution, pegylation degree, chemical purity, and biological activity retention. These analytical methods must demonstrate sufficient sensitivity, specificity, and robustness to support pharmaceutical development and manufacturing [15] [16] [17].

High-performance liquid chromatography with ultraviolet detection serves as the primary analytical method for RG7775 purity assessment and quantitative analysis. The method utilizes reversed-phase chromatography with optimized mobile phase compositions to achieve separation of the pegylated prodrug from related substances and degradation products. Detection wavelengths are selected based on the chromophoric properties of the idasanutlin moiety [15] [18] [19].

Liquid chromatography coupled with mass spectrometry provides definitive identification and structural confirmation of RG7775, offering the specificity required to distinguish the pegylated prodrug from closely related impurities. This technique enables molecular weight determination and fragmentation pattern analysis that confirms the integrity of the pegylation chemistry [16] [17] [20].

Tandem mass spectrometry methods are employed for quantitative analysis of RG7775 in complex matrices, providing enhanced selectivity and sensitivity through multiple reaction monitoring approaches. These methods are particularly valuable for stability testing and impurity profiling where trace level detection is required [16] [21] [22].

Size exclusion chromatography with multiple detection systems provides molecular weight distribution analysis, confirming the homogeneity of the pegylated product and detecting potential aggregation or degradation products. This technique is critical for characterizing the pegylation degree and ensuring batch-to-batch consistency [5] [14].

Nuclear magnetic resonance spectroscopy serves as a definitive structural characterization technique, providing detailed information about the chemical environment of functional groups and confirming the formation of ester linkages between polyethylene glycol chains and idasanutlin. This technique offers unparalleled structural specificity for complex pegylated molecules [5] [6].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides rapid molecular weight determination and distribution analysis, particularly useful for characterizing the pegylation heterogeneity that is inherent in chemically conjugated products [5] [16].

Dynamic light scattering analysis is employed to assess the solution behavior of RG7775, providing information about particle size distribution and potential aggregation in aqueous formulations. This technique is critical for ensuring the physical stability of the pegylated prodrug in solution [14] [20].

Stability-indicating analytical methods are developed to monitor RG7775 degradation pathways, including ester hydrolysis, oxidation, and aggregation. These methods incorporate forced degradation studies to demonstrate analytical method specificity and to support shelf-life determination [5] [16].

Scale-up Considerations

The scale-up of RG7775 production from laboratory to commercial manufacturing presents unique challenges related to the complexity of pegylation chemistry, the need for consistent product quality, and regulatory compliance requirements. Successful scale-up requires systematic evaluation of process parameters, equipment capabilities, and quality control systems [23] [24] [25].

Process parameter scaling relationships must be established to maintain equivalent reaction conditions across different scales. Critical parameters such as mixing efficiency, heat transfer rates, and mass transfer characteristics change significantly as reaction volumes increase from laboratory to production scales. Mathematical modeling and pilot-scale studies are essential to understand these relationships and develop appropriate scaling factors [23] [24] [26].

Equipment selection and design considerations play a crucial role in successful scale-up of RG7775 production. Reactor design must ensure adequate mixing to achieve homogeneous reaction conditions, particularly important for pegylation reactions where incomplete mixing can lead to product heterogeneity. Heat transfer capabilities must be sufficient to maintain temperature control during exothermic coupling reactions [24] [25] [27].

Raw material specifications and supplier qualification become increasingly critical at larger scales. Polyethylene glycol quality and consistency directly impact the pegylation reaction outcomes, requiring robust supplier qualification programs and incoming material testing protocols. Batch-to-batch variability in raw materials that may be acceptable at laboratory scale can cause significant quality issues at production scale [23] [25] [26].

Quality control systems must be enhanced to accommodate the increased complexity of manufacturing operations and regulatory requirements. Analytical methods developed for laboratory scale must be validated for routine quality control use, including demonstration of method robustness and transfer to multiple analytical laboratories [16] [23] [25].

Process analytical technology implementation enables real-time monitoring of critical quality attributes during production, providing opportunities for enhanced process control and quality assurance. Spectroscopic methods and on-line analytical techniques can monitor reaction progress, detect deviations, and guide process adjustments [23] [24] [20].

Regulatory compliance requirements increase significantly during scale-up, necessitating comprehensive documentation of process changes, validation studies, and quality system implementation. Good Manufacturing Practice compliance must be demonstrated throughout the scale-up process, including facility qualification, equipment validation, and personnel training [23] [25] [26].

Technology transfer protocols must be established to ensure consistent knowledge transfer from development to manufacturing organizations. This includes detailed process descriptions, critical parameter identification, troubleshooting guides, and quality standards that enable successful technology transfer [23] [24] [25].

Risk assessment and mitigation strategies must address the increased complexity and potential impact of manufacturing failures at larger scales. Process failure mode analysis, contingency planning, and robust quality systems are essential to minimize risks associated with scale-up activities [23] [25] [26].

Appearance

Solid powder

Dates

Last modified: 07-15-2023

Explore Compound Types